4-Difluoromethanesulfonyl-1,2-dimethylbenzene

Catalog No.
S13850193
CAS No.
M.F
C9H10F2O2S
M. Wt
220.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Difluoromethanesulfonyl-1,2-dimethylbenzene

Product Name

4-Difluoromethanesulfonyl-1,2-dimethylbenzene

IUPAC Name

4-(difluoromethylsulfonyl)-1,2-dimethylbenzene

Molecular Formula

C9H10F2O2S

Molecular Weight

220.24 g/mol

InChI

InChI=1S/C9H10F2O2S/c1-6-3-4-8(5-7(6)2)14(12,13)9(10)11/h3-5,9H,1-2H3

InChI Key

HEUMQBXOMYVQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)F)C

4-Difluoromethanesulfonyl-1,2-dimethylbenzene is a synthetic organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a 1,2-dimethylbenzene structure. This compound features a benzene ring with two methyl groups at the 1 and 2 positions, along with a sulfonyl group that contains two fluorine atoms. The molecular formula of this compound is C9H8F2O2S, and its structure can be visualized as follows:

The difluoromethanesulfonyl group is known for its reactivity and ability to participate in various

  • Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonyl group can facilitate electrophilic attacks on the aromatic ring, allowing for further functionalization.
  • Hydrolysis: In the presence of water, the sulfonyl group may hydrolyze, producing corresponding sulfonic acids.

These reactions are significant for synthetic pathways that aim to modify the compound for specific applications.

The synthesis of 4-difluoromethanesulfonyl-1,2-dimethylbenzene can be achieved through several methods:

  • Direct Sulfonation: Starting from 1,2-dimethylbenzene (o-xylene), it can be treated with sulfur trioxide and difluoromethanesulfonic acid under controlled conditions to introduce the difluoromethanesulfonyl group.
  • Fluorination Reactions: Another approach involves fluorinating a pre-existing sulfonyl derivative of 1,2-dimethylbenzene using fluorinating agents like potassium fluoride or N-fluorobenzenesulfonimide.
  • Functional Group Interconversion: Existing compounds with similar structures can undergo transformations to yield the target compound through established organic chemistry techniques.

4-Difluoromethanesulfonyl-1,2-dimethylbenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it could serve as a lead compound in drug development.
  • Agrochemicals: Its reactivity may allow for the synthesis of novel pesticides or herbicides.
  • Material Science: This compound could be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-difluoromethanesulfonyl-1,2-dimethylbenzene focus on its reactivity with biological targets or other chemical species. These studies are crucial for understanding how this compound might behave in biological systems or during chemical transformations. For example:

  • Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes could reveal its potential therapeutic uses.
  • Binding Affinity Studies: Assessing how well it binds to various receptors or proteins may provide insights into its biological relevance.

Several compounds share structural similarities with 4-difluoromethanesulfonyl-1,2-dimethylbenzene. Here are some notable examples:

Compound NameStructureUnique Features
1,2-Dimethylbenzene1Base structure without functional groups
4-Bromo-1,2-dimethylbenzene2Halogenated derivative with potential reactivity
4-Nitro-1,2-dimethylbenzene3Contains a nitro group which may alter reactivity
4-Methylsulfonyl-1,2-dimethylbenzene4Similar sulfonyl structure but without fluorine

Uniqueness

The uniqueness of 4-difluoromethanesulfonyl-1,2-dimethylbenzene lies in its specific combination of functional groups—particularly the difluoromethanesulfonyl moiety—which enhances its reactivity and potential biological activity compared to other derivatives. This makes it an interesting candidate for further research in both synthetic and medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

220.03695706 g/mol

Monoisotopic Mass

220.03695706 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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